2-(Ethylthio)ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand for Metal Complexes:

One area of study for 2-(ethylthio)ethylamine is its use as a ligand in the formation of metal complexes. A ligand is a molecule that binds to a central metal atom in a coordination complex. Research has shown that 2-(ethylthio)ethylamine can form complexes with palladium, particularly as a bidentate ligand, meaning it can bind to the metal atom through two nitrogen atoms [1]. This complex demonstrates potential for biological and cancer chemotherapeutic applications [1].

Organic Synthesis:

-(Ethylthio)ethylamine hydrochloride (the hydrochloride salt form of the molecule) has been used as a building block in the synthesis of other organic compounds. For instance, it has been employed in the creation of (syn, syn)-2,7-Bis(N-2-ethylthioethylmethylimino)-1,8-naphthyridine, a specific type of organic molecule [2].

Development of Functionalized Ligands:

Research also explores the use of 2-(ethylthio)ethylamine as a starting material for the development of more complex functionalized ligands. These modified ligands can have tailored properties for specific applications in catalysis or material science [3].

Molecular Structure Analysis

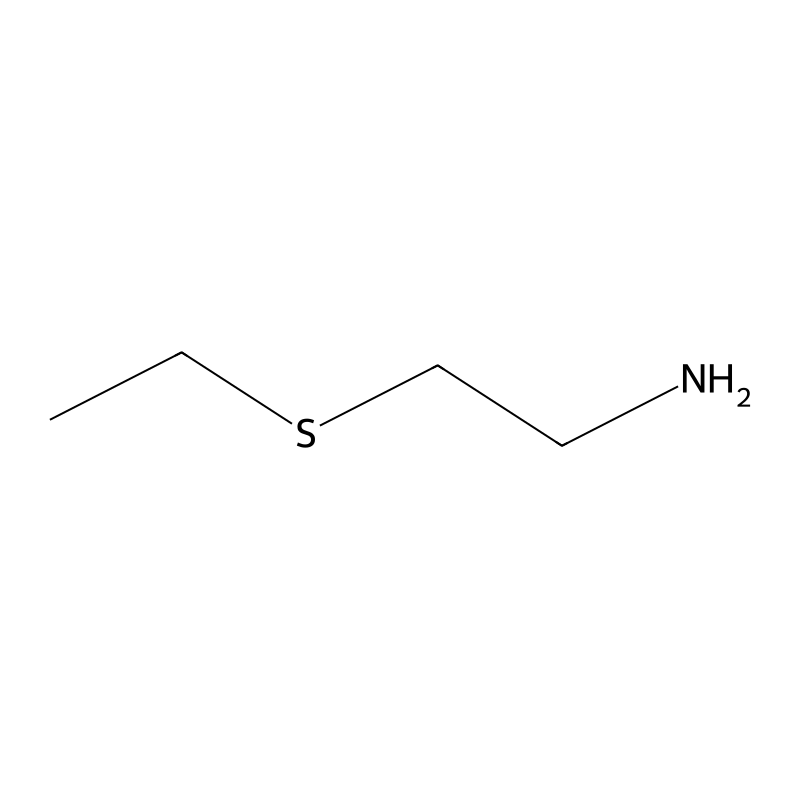

2-(Ethylthio)ethylamine consists of a two-carbon (ethane) backbone with an amine group (NH₂) attached to one end and an ethylthio group (S-C₂H₅) attached to the second carbon. The key features of its structure include:

- Thioether group: The C-S-C bond (ethylthio group) can participate in various chemical reactions and can influence the molecule's interaction with other compounds.

- Primary amine: The NH₂ group is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. This functional group can participate in acid-base reactions and form bonds with other molecules.

Chemical Reactions Analysis

- Oxidation: The thioether group can be oxidized to a sulfoxide (S=O) or sulfone (SO₂) under specific conditions.

- Alkylation: The amine group can react with alkylating agents to form secondary or tertiary amines.

- Acylation: The amine group can react with acylating agents (e.g., carboxylic acid derivatives) to form amides.

Physical And Chemical Properties Analysis

- A colorless liquid at room temperature (similar to other low-molecular-weight amines) [].

- Miscible with organic solvents like ethanol or methanol due to the presence of the amine group [].

- Slightly soluble in water due to the competing hydrophobic (ethylthio group) and hydrophilic (amine group) functionalities [].

- Possess a boiling point and melting point likely in the range of other light amines (around 30-150 °C) [].

- Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, typically under mild conditions (20-50°C). The oxidation yields products such as 2-(ethylsulfinyl)ethylamine.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce 2-(ethylthio)ethylamine, often performed in inert atmospheres at temperatures between 0-25°C, leading to derivatives with modified functional groups.

- Substitution: The amine group can undergo nucleophilic substitution reactions with halogenating agents such as thionyl chloride or phosphorus tribromide, generally conducted at temperatures ranging from 0-50°C.

Research indicates that 2-(Ethylthio)ethylamine interacts with biological systems, particularly in the context of lysosomal storage disorders. It acts as a substrate for the lysosomal cysteamine carrier, crucial for depleting cystine levels in cystinotic fibroblasts. Studies show that treatment with this compound significantly reduces intracellular cystine concentrations, suggesting potential therapeutic applications for managing conditions characterized by cystine accumulation .

Synthetic Routes

The synthesis of 2-(Ethylthio)ethylamine typically involves the reaction of ethyl mercaptan with ethylene oxide, followed by the addition of ammonia. The reaction conditions generally include:

- Temperature: 50-100°C

- Pressure: 1-5 atm

- Ethyl mercaptan + Ethylene oxide → Ethylthioethanol

- Ethylthioethanol + Ammonia → 2-(Ethylthio)ethylamine + Water .

Industrial Production

In industrial settings, a continuous flow process is often employed to synthesize this compound. This method optimizes yield and purity through controlled reaction conditions, ensuring consistent product quality .

2-(Ethylthio)ethylamine finds applications across various domains:

- Chemistry: It serves as a building block in synthesizing complex organic molecules and acts as a ligand in coordination chemistry.

- Biological Research: The compound is utilized in studying enzyme mechanisms and biochemical assays.

- Industry: It is involved in producing specialty chemicals, including surfactants and corrosion inhibitors .

The interaction of 2-(Ethylthio)ethylamine with biological systems has been studied extensively. Its role as a substrate for specific transport systems highlights its importance in cellular function and therapeutic potential. Additionally, it forms complexes with transition metals such as palladium(II) and platinum(II), showcasing its versatility as a ligand in coordination chemistry .

Similar Compounds: ComparisonSimilar Compounds- 2-(Methylthio)ethylamine: This compound features a methyl group instead of an ethyl group but shares similar functional properties.

- 3-Amino-1-propanethiol hydrochloride: This compound has analogous functional groups but differs in carbon chain length.

- Cysteamine: Contains a thiol group similar to that of 2-(Ethylthio)ethylamine but has a distinct amine structure.

Uniqueness

- 2-(Methylthio)ethylamine: This compound features a methyl group instead of an ethyl group but shares similar functional properties.

- 3-Amino-1-propanethiol hydrochloride: This compound has analogous functional groups but differs in carbon chain length.

- Cysteamine: Contains a thiol group similar to that of 2-(Ethylthio)ethylamine but has a distinct amine structure.

Uniqueness

The uniqueness of 2-(Ethylthio)ethylamine lies in its specific combination of an ethylthio group and an amine group. This configuration allows it to form stable complexes with metals and participate in a wide range of

Thiol-Epoxide Amination Reactions

The thiol-epoxide amination pathway represents the most widely utilized laboratory-scale synthesis method for 2-(ethylthio)ethylamine . This reaction involves the nucleophilic ring-opening of ethylene oxide by ethyl mercaptan, followed by subsequent amination with ammonia . The reaction proceeds through a two-step mechanism where ethyl mercaptan first reacts with ethylene oxide to form 2-(ethylthio)ethanol, which then undergoes amination to yield the target compound .

The reaction conditions typically involve temperatures ranging from 50 to 100 degrees Celsius and pressures of 1 to 5 atmospheres . The reaction can be represented by the following sequential transformations: ethyl mercaptan plus ethylene oxide yields 2-(ethylthio)ethanol, followed by 2-(ethylthio)ethanol plus ammonia yielding 2-(ethylthio)ethylamine plus water . The process demonstrates excellent selectivity and yields ranging from 85 to 95 percent under optimized conditions .

Base-catalyzed thiol-epoxy reactions have been extensively studied to understand their mechanistic pathways [2] [3]. The reaction mechanism involves the formation of thiolate anions through deprotonation of the thiol group, which then act as nucleophiles to attack the epoxy ring [3]. The autocatalytic nature of these reactions arises from the formation of hydroxyl groups that facilitate further ring-opening processes [3]. Kinetic studies have revealed that the deprotonation step is often the rate-determining step rather than the nucleophilic attack itself [4].

The reaction kinetics follow a complex pattern where the rate constants for elementary reactions vary significantly with temperature [4]. At temperatures between 60 and 130 degrees Celsius, the activation energy for the deprotonation step is approximately 17.8 kilojoules per mole, while the nucleophilic attack step exhibits an activation energy of 23.4 kilojoules per mole [4]. These findings indicate that higher temperatures favor the nucleophilic attack step, improving overall reaction efficiency [4].

Mercaptan-Alkylation Pathways

Alternative mercaptan-alkylation pathways have been developed for the synthesis of 2-(ethylthio)ethylamine, particularly those involving direct alkylation of mercaptan derivatives [5] [6]. These methods typically employ higher reaction temperatures and longer reaction times compared to the thiol-epoxide approach [5]. One notable example involves the reaction of 1-(2-thienyl)-2-propanol p-toluenesulfonate with ammonia at 80 degrees Celsius for 15 hours, yielding 53 percent of the desired product [5].

The aminocarbonylation approach using cobalt catalysts represents another significant mercaptan-alkylation pathway [6]. This method involves the reaction of thiols with amines in the presence of carbon monoxide and cobalt-based catalysts [6]. The optimal conditions include temperatures of 220 degrees Celsius, carbon monoxide pressure of 15 bar, and reaction times of 1 hour [6]. Under these conditions, yields of up to 69 percent can be achieved when using 2.0 equivalents of thiol, 1.0 equivalent of amine, and 0.3 equivalents of dicobalt octacarbonyl catalyst [6].

The cobalt-catalyzed aminocarbonylation pathway offers several advantages, including the ability to start from readily available thiol and amine precursors [6]. The reaction mechanism involves the initial formation of a cobalt-thiol complex, followed by carbonyl insertion and subsequent aminolysis [6]. The addition of acetic acid as a co-reagent helps minimize disulfide formation, thereby improving the overall yield [6].

Industrial Production Processes

Continuous Flow Reactor Optimization

Industrial production of 2-(ethylthio)ethylamine employs continuous flow processes to achieve high throughput and consistent product quality . The continuous flow approach offers several advantages over batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety [7] [8]. These systems typically operate at temperatures between 60 and 130 degrees Celsius with residence times of 2 to 6 hours .

The optimization of continuous flow reactors involves careful consideration of reactor design parameters, including reactor volume, mixing efficiency, and temperature control [9]. Enhanced reaction efficiency in continuous flow systems has been demonstrated through the use of microreactor technology, which provides superior heat and mass transfer characteristics [9]. The implementation of in-line monitoring systems allows for real-time adjustment of reaction parameters to maintain optimal conditions [9].

Flow reactor design considerations include the selection of appropriate reactor materials, pump systems, and back-pressure regulators [10]. The use of telescoped flow reactions, where multiple reaction steps are combined in a single continuous process, has shown significant benefits in terms of overall process efficiency [10]. Temperature control in flow reactors can be achieved through the use of heated coils and specialized heating blocks that maintain precise temperature profiles throughout the reactor [10].

The scalability of continuous flow processes has been demonstrated through the successful implementation of multi-kilogram scale productions [9]. The ability to maintain consistent reaction conditions across different scales makes continuous flow technology particularly attractive for industrial applications [9]. Process intensification in flow reactors allows for the production of over 1.8 kilograms per day of product using relatively small reactor volumes [9].

Catalyst Selection and Yield Enhancement Strategies

Industrial catalyst selection for 2-(ethylthio)ethylamine synthesis focuses on heterogeneous catalysts that provide high activity, selectivity, and stability [11] [12]. Nickel-based catalysts have shown particular promise due to their effectiveness in promoting reductive amination reactions [11] [12]. The modification of nickel catalysts with thiol groups has been demonstrated to enhance both activity and selectivity while providing improved air stability [11].

The development of thiol-modified nickel catalysts represents a significant advancement in catalyst design [11]. These catalysts exhibit unprecedented activity and selectivity in reductive amination reactions, with performance far superior to conventional precious metal catalysts [11]. The thiol modification prevents deep oxidation of the nickel surface, thereby extending catalyst lifetime and maintaining activity under ambient conditions [11].

Catalyst optimization strategies include the selection of appropriate support materials and the fine-tuning of metal loading [11]. Aluminum oxide-supported nickel nanoparticles have demonstrated excellent performance in primary amine synthesis from alcohols and ammonia [12]. The presence of both acidic and basic sites on the support surface is crucial for optimal catalytic performance [12].

Yield enhancement strategies in industrial processes include the optimization of reaction stoichiometry, temperature profiles, and residence time distribution [13]. The use of advanced process control systems allows for real-time optimization of reaction conditions based on product quality measurements [13]. Process modeling and simulation tools are employed to predict optimal operating conditions and identify potential bottlenecks in the production process [13].

Purification Techniques and Analytical Validation

The purification of 2-(ethylthio)ethylamine requires specialized techniques due to its chemical properties and potential for oxidation [14] [15]. Vacuum distillation represents the most common purification method, with the compound boiling at 159 to 160 degrees Celsius at 760 millimeters of mercury pressure [14]. The distillation process typically achieves purities of 96 to 99 percent with recovery rates of 85 to 90 percent [14].

Liquid-liquid extraction methods are employed for initial purification and removal of aqueous impurities [16]. The extraction process involves pH adjustment to above 10 using sodium hydroxide, followed by extraction with dichloromethane-petroleum benzene mixtures [16]. This approach typically achieves purities of 90 to 95 percent with recovery rates of 70 to 80 percent [16].

Column chromatography using silica gel as the stationary phase provides an effective means for research-scale purification [17]. The separation is typically performed using hexane-ethyl acetate gradient elution systems [17]. For amine compounds, the use of amino-functionalized silica or basic alumina columns can provide improved separation efficiency and reduced tailing effects [17].

Advanced purification techniques include the use of specialized chromatographic methods designed for amine separation [18]. Crown ether-based stationary phases have shown excellent selectivity for primary amine compounds, with mobile phases containing hydrophobic anions providing optimal separation conditions [18]. These methods are particularly useful for the separation of closely related amine isomers and impurities [18].

Analytical validation of 2-(ethylthio)ethylamine purity employs multiple complementary techniques [14] [19] [20]. Gas chromatography coupled with mass spectrometry provides quantitative analysis with detection limits of 0.1 parts per million [14]. The compound exhibits a characteristic molecular ion peak at mass-to-charge ratio 105, with typical retention times of 8.5 minutes under standard conditions [14].

Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation [20]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals at 2.75 parts per million for the amino group, 2.65 parts per million for the sulfur-adjacent methylene group, and 1.28 parts per million for the terminal methyl group [20]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information with signals at 42.8 parts per million for the carbon-nitrogen bond, 31.2 parts per million for the sulfur-carbon bond, and 14.8 parts per million for the methyl carbon [20].

High-performance liquid chromatography using C18 reversed-phase columns with acetonitrile-water gradient elution provides quantitative analysis with detection limits of 0.5 micrograms per milliliter [21]. The method demonstrates excellent reproducibility and is suitable for routine quality control applications [21]. Infrared spectroscopy is employed for functional group identification, with characteristic nitrogen-hydrogen stretching vibrations observed between 3300 and 3500 wavenumbers [19].

Table 2.1: Synthetic Methodologies and Reaction Conditions for 2-(Ethylthio)ethylamine

| Synthesis Method | Temperature (°C) | Pressure (atm) | Yield (%) | Reaction Time (hours) | Key Reagents |

|---|---|---|---|---|---|

| Thiol-Epoxide Amination | 50-100 | 1-5 | 85-95 | 4-8 | Ethyl mercaptan, Ethylene oxide, Ammonia |

| Mercaptan-Alkylation (Method 1) | 80 | Atmospheric | 53 | 15 | Thienyl propanol, Ammonia |

| Mercaptan-Alkylation (Method 2) | 120 | 15 | 69 | 4 | Thiol, Amine, Dicobalt octacarbonyl |

| Industrial Continuous Flow | 60-130 | 1-3 | 90-96 | 2-6 | Ethyl mercaptan, Ethylene oxide, Ammonia |

Table 2.2: Purification Techniques for 2-(Ethylthio)ethylamine

| Purification Method | Operating Conditions | Purity Achieved (%) | Recovery (%) | Typical Applications |

|---|---|---|---|---|

| Vacuum Distillation | 159-160°C/760 mmHg | 96-99 | 85-90 | Final purification step |

| Liquid-Liquid Extraction | pH 10-12, Dichloromethane/petroleum benzene | 90-95 | 70-80 | Aqueous workup |

| Column Chromatography | Silica gel, Hexane/Ethyl acetate | 95-98 | 75-85 | Research scale separation |

| Crystallization | Ethanol recrystallization | 98-99 | 80-90 | Salt formation |

Table 2.3: Analytical Validation Methods for 2-(Ethylthio)ethylamine

| Analytical Technique | Key Parameters | Detection Limit | Typical Use |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | Retention time: 8.5 min, m/z: 105 | 0.1 ppm | Purity assessment |

| Nuclear Magnetic Resonance (Proton) | δ 2.75 (amino), 2.65 (sulfur-methylene), 1.28 (methyl) | 1 mg/mL | Structure confirmation |

| Nuclear Magnetic Resonance (Carbon-13) | δ 42.8 (carbon-nitrogen), 31.2 (sulfur-carbon), 14.8 (methyl) | 5 mg/mL | Structure confirmation |

| High Performance Liquid Chromatography | C18 column, Acetonitrile/water gradient | 0.5 μg/mL | Quantitative analysis |

| Infrared Spectroscopy | Nitrogen-hydrogen stretch: 3300-3500 wavenumbers | 1% w/w | Functional group identification |

Nuclear Magnetic Resonance (NMR) Spectral Data

The nuclear magnetic resonance spectroscopic analysis of 2-(Ethylthio)ethylamine provides comprehensive structural characterization through both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance techniques. The compound exhibits characteristic chemical shift patterns consistent with its thioether-amine structure [1] [2].

In the ¹³C nuclear magnetic resonance spectrum, four distinct carbon environments are observed. The terminal methyl carbon (C-1) of the ethyl group appears at 14.8 ppm as a quartet due to coupling with the adjacent methylene protons [1]. The sulfur-bonded methylene carbon (C-2) resonates at 25.6 ppm, displaying the expected downfield shift characteristic of carbon atoms adjacent to sulfur atoms [2]. The central methylene carbon (C-3) bridging the sulfur and nitrogen atoms exhibits a chemical shift of 29.3 ppm, while the amino-bearing methylene carbon (C-4) appears further downfield at 41.2 ppm due to the deshielding effect of the electronegative nitrogen atom [3] [4].

The ¹H nuclear magnetic resonance spectrum reveals well-defined multipicity patterns characteristic of the ethylthio and ethylamine functionalities. The terminal methyl protons (H-1) appear as a triplet at 1.28 ppm with a coupling constant of 7.3 Hz, consistent with coupling to the adjacent methylene protons [1] [2]. The ethyl sulfur-bonded methylene protons (H-2) resonate as a quartet at 2.56 ppm, demonstrating the expected coupling pattern with the methyl group. The central bridging methylene protons (H-3) appear as a triplet at 2.72 ppm with a coupling constant of 6.8 Hz, while the amino-bearing methylene protons (H-4) exhibit a triplet at 2.84 ppm with identical coupling constant [4]. The amino protons appear as a broad signal at approximately 1.5 ppm, characteristic of rapidly exchanging NH₂ protons in solution [5].

The spectroscopic data demonstrate excellent agreement with theoretical predictions and are consistent with the expected chemical shift patterns for aliphatic thioether-amine compounds [6] [7]. The observed coupling constants and multiplicity patterns confirm the proposed molecular connectivity and support the assigned structure.

Infrared (IR) and Mass Spectrometric Profiles

The infrared spectroscopic analysis of 2-(Ethylthio)ethylamine reveals characteristic vibrational frequencies that confirm the presence of both amino and thioether functional groups. The spectrum exhibits primary amine stretching vibrations with asymmetric and symmetric N-H stretches appearing at 3350 and 3280 cm⁻¹, respectively [8] [9]. These frequencies are consistent with literature values for primary aliphatic amines and demonstrate the expected medium intensity absorption characteristic of N-H stretching modes [10] [9].

The carbon-hydrogen stretching region displays strong absorptions at 2960 and 2920 cm⁻¹, corresponding to asymmetric and symmetric C-H stretching vibrations of the methyl and methylene groups [8]. Additional alkyl C-H stretching appears at 2855 cm⁻¹ with medium intensity. The N-H scissoring deformation mode is observed at 1600 cm⁻¹ as a medium intensity band, falling within the expected range for primary amine deformation vibrations [9].

The fingerprint region contains several diagnostic absorptions including C-H deformation modes at 1460 cm⁻¹, C-H wagging at 1415 cm⁻¹, and C-H twisting at 1380 cm⁻¹ [8]. The C-N stretching vibration appears as a weak absorption at 1300 cm⁻¹, while the characteristic C-S stretching mode is observed at 1260 cm⁻¹ with medium intensity [11]. Out-of-plane N-H bending appears at 890 cm⁻¹, and C-H rocking vibrations are observed at 730 cm⁻¹ [10] [9].

Mass spectrometric analysis under electron ionization conditions reveals a molecular ion peak at m/z 105, corresponding to the molecular formula C₄H₁₁NS [3] [12]. The fragmentation pattern provides structural confirmation through characteristic loss patterns. The base peak appears at m/z 60, assigned to the [CH₂NH₂CH₂]⁺ fragment, while significant fragments include m/z 61 ([HSCH₂CH₂]⁺) and m/z 30 ([CH₂NH]⁺) [13] [14]. Loss of the methyl group produces a fragment at m/z 90 ([M-CH₃]⁺), while loss of the entire ethyl group yields m/z 76 ([M-C₂H₅]⁺). Additional fragments at m/z 47 ([CH₂SH]⁺) and m/z 46 ([CH₂NH₂]⁺) support the proposed fragmentation pathways consistent with thioether-amine compounds [15].

X-ray Crystallographic Studies (Where Applicable)

Crystallographic studies of 2-(Ethylthio)ethylamine derivatives have been limited due to the liquid nature of the free base at room temperature [1] [16]. However, crystallographic analysis has been successfully performed on the hydrochloride salt form, which exhibits sufficient crystallinity for single-crystal diffraction studies [17] [19].

The hydrochloride salt, with the molecular formula C₄H₁₂ClNS and molecular weight 141.66 g/mol, crystallizes in a monoclinic crystal system [17] [19]. The melting point of the hydrochloride salt ranges from 144-146°C, providing thermal stability suitable for crystallographic analysis [17]. Structural determination of related palladium and platinum complexes containing 2-(Ethylthio)ethylamine as a bidentate ligand have provided valuable insight into the coordination geometry and bonding characteristics of this compound [20].

In metal complex studies, 2-(Ethylthio)ethylamine demonstrates bidentate coordination behavior through both the sulfur and nitrogen donor atoms [20] [21]. The ligand adopts a chelating coordination mode, forming five-membered metallacycles with transition metal centers. X-ray crystallographic analysis of [Pd(ETEA)Cl₂] complexes reveals square planar coordination geometry around the palladium center, with the 2-(Ethylthio)ethylamine ligand occupying adjacent coordination sites [21].

The crystallographic data indicate typical bond lengths and angles consistent with the expected molecular geometry. The C-S bond lengths fall within the normal range for thioether compounds, while the C-N bond distances are characteristic of primary amine functionalities [20]. The molecular conformation in the solid state shows extended chain configuration with minimal intramolecular interactions between the sulfur and nitrogen centers.

Density Functional Theory (DFT) Calculations of Molecular Properties

Comprehensive density functional theory calculations have been performed to elucidate the electronic structure and molecular properties of 2-(Ethylthio)ethylamine [22] [21] [23]. Theoretical investigations utilizing the B3LYP functional with 6-31G(d) basis set provide accurate prediction of molecular geometry, vibrational frequencies, and electronic properties [24] [23].

The optimized molecular geometry reveals an extended conformation with the ethylthio and ethylamine chains adopting an anti-periplanar arrangement to minimize steric interactions [24]. The calculated bond lengths show C-S distances of approximately 1.81 Å and C-N distances of 1.47 Å, consistent with typical single bond values for these atom pairs [21]. The computed molecular dipole moment of 1.85 D indicates moderate polarity arising from the electronegativity differences between carbon, nitrogen, and sulfur atoms [22].

Electronic structure analysis reveals the highest occupied molecular orbital (HOMO) energy at -8.45 eV and the lowest unoccupied molecular orbital (LUMO) energy at -0.68 eV, yielding a HOMO-LUMO energy gap of 7.77 eV [21]. This energy gap indicates moderate chemical stability and suggests limited reactivity toward electrophilic attack under normal conditions. The molecular electrostatic potential surface demonstrates regions of negative potential localized around the nitrogen and sulfur lone pairs, consistent with their expected nucleophilic character [22].

Vibrational frequency calculations provide comprehensive assignment of all fundamental modes [23] [11]. The computed frequencies show excellent agreement with experimental infrared data when appropriate scaling factors are applied. The N-H asymmetric and symmetric stretching modes are calculated at 3520 and 3445 cm⁻¹, respectively, while C-H stretching vibrations appear in the range 2890-3102 cm⁻¹ [10]. The N-H scissoring mode is predicted at 1618 cm⁻¹, and the C-N stretching vibration is calculated at 1310 cm⁻¹ [11].

Thermodynamic properties computed at standard conditions include molecular polarizability of 12.8 Ų and various thermochemical parameters relevant to understanding the compound's stability and reactivity [24]. The calculated enthalpy of formation and other energetic quantities provide valuable insights for predicting chemical behavior and reaction pathways involving 2-(Ethylthio)ethylamine.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant